molecular formula C17H26ClN3O2 B2357499 N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride CAS No. 1396800-90-0

N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride

Cat. No.: B2357499
CAS No.: 1396800-90-0
M. Wt: 339.86
InChI Key: FPCBBFMNEFYYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride is a chemical compound that belongs to the piperazine family Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Addition of the Cyclopropyl Group: The cyclopropyl group can be added through a Grignard reaction or other suitable organometallic reactions.

    Hydroxyethylation: The hydroxyethyl group can be introduced through a reaction with ethylene oxide or a similar reagent.

    Formation of the Carboxamide: The carboxamide group can be formed through the reaction of the amine with a carboxylic acid derivative such as an acid chloride or anhydride.

    Hydrochloride Formation: The final hydrochloride salt can be formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Benzyl chloride, other alkyl halides, or sulfonium salts.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Formation of an amine from the carboxamide group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and neuroprotective activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpiperazine: A simpler derivative with similar biological activities.

    4-(2-cyclopropyl-2-hydroxyethyl)piperazine: Lacks the benzyl group but retains the hydroxyethyl and cyclopropyl groups.

    N-benzyl-4-hydroxyethylpiperazine: Similar structure but without the cyclopropyl group.

Uniqueness

N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride is unique due to the combination of its benzyl, cyclopropyl, hydroxyethyl, and carboxamide groups. This unique structure may confer specific biological activities and interactions that are not observed in simpler or less substituted derivatives.

Properties

IUPAC Name

N-benzyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2.ClH/c21-16(15-6-7-15)13-19-8-10-20(11-9-19)17(22)18-12-14-4-2-1-3-5-14;/h1-5,15-16,21H,6-13H2,(H,18,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCBBFMNEFYYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)NCC3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.